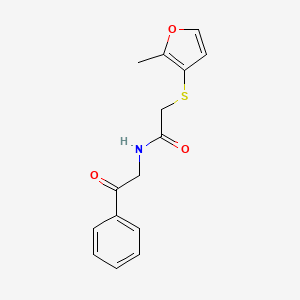
N-(3-chloro-4-methoxyphenyl)-7-methoxy-N,2-dimethylquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methoxyphenyl)-7-methoxy-N,2-dimethylquinoline-3-carboxamide, also known as CDMQ, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a member of the quinoline family, which is known for its diverse range of biological activities. CDMQ has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-7-methoxy-N,2-dimethylquinoline-3-carboxamide is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
In addition to its potential anticancer effects, this compound has also been shown to exhibit a variety of other biochemical and physiological effects. For example, studies have demonstrated that this compound can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that this compound may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-chloro-4-methoxyphenyl)-7-methoxy-N,2-dimethylquinoline-3-carboxamide for use in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, this compound has been shown to be stable under a variety of conditions, making it a reliable compound for use in experiments. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential areas of future research for N-(3-chloro-4-methoxyphenyl)-7-methoxy-N,2-dimethylquinoline-3-carboxamide. One area of interest is the development of new anticancer therapies based on the compound's cytotoxic effects. Additionally, further investigation into the compound's mechanism of action could lead to the development of new treatments for neurological disorders. Finally, there is potential for the development of new synthetic methods for this compound that could improve its solubility and other properties.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-methoxyphenyl)-7-methoxy-N,2-dimethylquinoline-3-carboxamide involves a series of chemical reactions that are typically carried out in a laboratory setting. The most common method of synthesis involves the condensation of 3-chloro-4-methoxyaniline with 2,4-pentanedione in the presence of a catalyst such as acetic acid. The resulting product is then reacted with dimethylamine and quinoline-3-carboxylic acid to produce this compound.
Applications De Recherche Scientifique
N-(3-chloro-4-methoxyphenyl)-7-methoxy-N,2-dimethylquinoline-3-carboxamide has been the subject of numerous scientific studies due to its potential applications in a variety of fields. One area of research that has shown promise for this compound is in the treatment of cancer. Studies have shown that this compound exhibits cytotoxic effects against a variety of cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-7-methoxy-N,2-dimethylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c1-12-16(9-13-5-7-15(25-3)11-18(13)22-12)20(24)23(2)14-6-8-19(26-4)17(21)10-14/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVANOPEWBJDQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CC(=CC2=N1)OC)C(=O)N(C)C3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-[(2,3-Dimethylcyclohexyl)amino]propylsulfanyl]acetonitrile](/img/structure/B7663891.png)
![2-[[(3-Bromothiophene-2-carbonyl)amino]methyl]-2-ethylbutanoic acid](/img/structure/B7663899.png)
![[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone](/img/structure/B7663907.png)
![2-[6-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]pyrazin-2-yl]oxyethanol](/img/structure/B7663911.png)
![2-[(2-Benzylcyclohexyl)amino]acetamide](/img/structure/B7663927.png)
![N-[1-(3-methylbutyl)pyrazol-3-yl]-3-(5-methylfuran-2-yl)morpholine-4-carboxamide](/img/structure/B7663928.png)
![N-[1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidin-3-yl]propanamide](/img/structure/B7663936.png)
![N-methyl-2-[[2-(2-methylfuran-3-yl)sulfanylacetyl]amino]-2-phenylacetamide](/img/structure/B7663949.png)


![3-Methyl-2-[(2-methylfuran-3-yl)sulfanylmethyl]pyridine](/img/structure/B7663974.png)

![2-[(2,2-dimethylcyclohexyl)amino]-N-pyridin-4-ylacetamide](/img/structure/B7663988.png)
